molecular formula C10H9ClN+ B289731 4-Chloro-6-methylquinolizin-5-ium

4-Chloro-6-methylquinolizin-5-ium

Cat. No.: B289731
M. Wt: 178.64 g/mol
InChI Key: UNZXIXHMLBHDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methylquinolizin-5-ium is a bicyclic aromatic cation characterized by a quinolizinium core (a fused benzene-pyridine system with a positive charge). The substituents include a chlorine atom at position 4 and a methyl group at position 4. This cationic structure distinguishes it from neutral heterocycles like quinoline or quinazoline. The positive charge enhances solubility in polar solvents and may increase reactivity toward nucleophiles.

Properties

Molecular Formula

C10H9ClN+

Molecular Weight

178.64 g/mol

IUPAC Name

4-chloro-6-methylquinolizin-5-ium

InChI

InChI=1S/C10H9ClN/c1-8-4-2-5-9-6-3-7-10(11)12(8)9/h2-7H,1H3/q+1

InChI Key

UNZXIXHMLBHDMS-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=[N+]1C(=CC=C2)Cl

Canonical SMILES

CC1=[N+]2C(=CC=C1)C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylquinolizin-5-ium typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of quinoline derivatives, which undergo chlorination and methylation reactions. For instance, the preparation of similar compounds like 4-chloro-6,7-dimethoxyquinoline involves the use of solvents and reagents such as acetophenone and dimethoxy quinoline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylquinolizin-5-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolizinium derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-Chloro-6-methylquinolizin-5-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylquinolizin-5-ium involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, sourced from chemical catalogs and literature, provide structural and functional analogs for comparison:

4-Chloro-6-(trifluoromethyl)quinoline

  • Core Structure: Neutral quinoline (benzopyridine).
  • Substituents : Chloro (C4), trifluoromethyl (C6).
  • Key Differences: The trifluoromethyl group is strongly electron-withdrawing, enhancing stability and resistance to oxidation compared to the methyl group in 4-Chloro-6-methylquinolizin-5-ium. The neutral quinoline core lacks the cationic charge, reducing solubility in polar solvents.
  • Applications : Trifluoromethyl groups are common in agrochemicals due to their metabolic stability .

4-Chloro-6,7-bis(2-methoxyethoxy)-4(3H)-quinazoline

  • Core Structure : Neutral quinazoline (benzodiazine).
  • Substituents : Chloro (C4), bis(2-methoxyethoxy) groups (C6, C7).
  • Quinazoline’s dual nitrogen atoms enable hydrogen bonding, influencing binding affinity in drug candidates .

5-Amino-6-chloro-o-cresol

  • Core Structure: Substituted benzene with amino and chloro groups.
  • Substituents: Chloro (C6), amino (C5), methyl (C2).
  • Key Differences: The absence of a fused heterocyclic ring simplifies synthesis but reduces π-conjugation and aromatic stabilization. Amino groups increase basicity and reactivity, contrasting with the cationic quinolizinium’s charge-driven behavior .

4-Chloro-6-(3-methoxypropylamino)pyrimidine

  • Core Structure : Pyrimidine (six-membered ring with two nitrogens).
  • Substituents: Chloro (C4), 3-methoxypropylamino (C6).
  • Key Differences: Pyrimidine’s smaller ring size and dual nitrogen atoms alter electronic distribution compared to quinolizinium. The methoxypropylamino group introduces flexibility and hydrogen-bonding capacity, useful in drug design .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Charge Key Properties/Applications
This compound Quinolizinium C4-Cl, C6-CH₃ +1 High polarity, potential ionic liquid/pharma intermediate
4-Chloro-6-(trifluoromethyl)quinoline Quinoline C4-Cl, C6-CF₃ Neutral Agrochemical stability
4-Chloro-6,7-bis(2-methoxyethoxy)-quinazoline Quinazoline C4-Cl, C6/C7-OCH₂CH₂OCH₃ Neutral Enhanced solubility, drug candidate
5-Amino-6-chloro-o-cresol Benzene C5-NH₂, C6-Cl, C2-CH₃ Neutral Reactive intermediate, dyes
4-Chloro-6-(3-methoxypropylamino)pyrimidine Pyrimidine C4-Cl, C6-NHCH₂CH₂OCH₃ Neutral Flexible H-bonding, medicinal chemistry

Research Findings and Trends

  • Electronic Effects: Chloro and methyl substituents in this compound likely induce moderate electron-withdrawing and donating effects, balancing reactivity and stability. Trifluoromethyl groups in analogs enhance oxidative resistance but reduce nucleophilic susceptibility .
  • Solubility: Cationic quinolizinium derivatives exhibit higher solubility in polar solvents (e.g., water, methanol) than neutral analogs, though methoxyethoxy groups in quinazoline derivatives further enhance this property .
  • Synthetic Utility: The quinolizinium core’s charge may facilitate ionic interactions in catalysis or supramolecular chemistry, whereas neutral analogs (e.g., quinoline) are more common in small-molecule drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.